2,5-Dichloro-4-iodo-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring that includes three carbon atoms, one sulfur atom, and one nitrogen atom. This compound belongs to the thiazole family, which is notable for its diverse biological activities and applications across various fields such as medicinal chemistry, agriculture, and material science. The presence of both chlorine and iodine atoms in its structure imparts unique reactivity and biological properties, making it a compound of interest in scientific research.
The compound can be synthesized through various methods, typically involving the reaction of 2,5-dichlorothiophene with iodine under specific conditions. It is commercially available from chemical suppliers for research purposes.
2,5-Dichloro-4-iodo-1,3-thiazole is classified as a halogenated thiazole derivative. Its molecular formula is , with a molecular weight of approximately 279.91 g/mol.
The synthesis of 2,5-dichloro-4-iodo-1,3-thiazole typically involves several key steps:
The reaction conditions often require controlled heating to promote the formation of the thiazole ring. The process can be scaled for industrial production using continuous flow reactors to ensure consistent quality and yield.
The molecular structure of 2,5-dichloro-4-iodo-1,3-thiazole can be represented as follows:
This structure illustrates the arrangement of atoms within the compound and highlights the presence of halogen substituents.
2,5-Dichloro-4-iodo-1,3-thiazole participates in several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2,5-dichloro-4-iodo-1,3-thiazole involves its interaction with specific biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or alter receptor functions through interaction with binding sites. This leads to various biological effects including antimicrobial and anticancer activities.
Property | Value |
---|---|
Molecular Formula | C₃Cl₂INS |
Molecular Weight | 279.91 g/mol |
Appearance | Solid (typically crystalline) |
Melting Point | Not specified |
The chemical properties include its reactivity profile due to the presence of halogens which allow for versatile modifications. The compound is stable under normal conditions but may decompose under extreme heat or in the presence of strong oxidizing agents.
2,5-Dichloro-4-iodo-1,3-thiazole has several applications in scientific research:
These applications highlight the compound's versatility and importance in various scientific domains.
Halogenation represents a cornerstone strategy in modern medicinal chemistry for optimizing the bioactivity and physicochemical properties of heterocyclic compounds. Thiazole rings, characterized by a five-membered structure containing both nitrogen and sulfur atoms, serve as privileged scaffolds in drug design due to their inherent electronic diversity and metabolic stability. The introduction of halogen atoms—particularly chlorine, iodine, fluorine, and bromine—at specific positions on the thiazole nucleus profoundly influences molecular interactions with biological targets [1]. Chlorine atoms enhance lipophilicity and membrane permeability by increasing the compound’s log P value, while iodine’s large atomic radius creates steric perturbations that can improve target selectivity and binding affinity through van der Waals interactions [2] [5].
Table 1: Bioactive Halogenated Thiazole Derivatives in Clinical Use
Compound | Halogen Pattern | Therapeutic Use | Key Structural Role |
---|---|---|---|
Abafungin | 4-Chloro | Antifungal | Membrane interaction modulator |
Cefiderocol | 2-Chloro | Antibacterial | Siderophore mimic for iron transport |
Dabrafenib | 5-Fluoro | Antitumor (kinase inhib.) | Kinase binding affinity enhancer |
Thiabendazole | 4-Chloro | Antiparasitic | Tubulin polymerization inhibitor |
Aztreonam | 2-Methyl-4-thiazole | Antibacterial | β-lactamase stability |
The specific substitution pattern in 2,5-dichloro-4-iodo-1,3-thiazole creates a multihalogenated pharmacophore with unique steric and electronic properties critical for drug design. The chlorine atoms at positions 2 and 5 confer high electrophilicity to the thiazole ring, facilitating nucleophilic attack at biological targets like microbial enzymes or DNA in cancer cells. Concurrently, the bulky iodine atom at C-4 provides distinct advantages: (1) It generates a large steric footprint that prevents off-target binding, enhancing selectivity; (2) Its polarizability supports halogen bonding with electron-rich residues (e.g., carbonyl oxygens in enzyme active sites); and (3) It significantly increases lipophilicity (cLogP ≈ 3.2), promoting passive diffusion across cellular membranes [2] [3] [5].
This halogen arrangement enables two key drug design applications:
Table 2: Impact of Halogen Placement on Thiazole Bioactivity
Substitution Pattern | *I/Ci Ratio | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Primary Biochemical Effect |
---|---|---|---|---|
2,4-Dichloro | 0.5 | 32–64 (E. coli) | >50 | Moderate membrane disruption |
4-Iodo-2-phenyl | 1.0 | 16 (S. aureus) | 25.4 (A549) | DNA intercalation |
2,5-Dichloro-4-iodo | 2.5 | ≤2 (P. aeruginosa) | 4.37 (HepG-2) | Enzyme inhibition + halogen bonding |
5-Bromo-2-amino | 0.2 | 128 (K. pneumoniae) | 48.1 (MCF-7) | Weak target engagement |
I/Ci Ratio = Iodine atomic radius / Chlorine atomic radius (relative steric impact)
Thiazoles entered medicinal chemistry through serendipity—the discovery of sulfathiazole in the 1940s marked the first thiazole-based antibacterial, inhibiting folate synthesis in Gram-positive pathogens. This era focused on simple 2-aminothiazoles with limited halogenation [1]. The 1980s witnessed a paradigm shift with the rational design of monohalogenated thiazoles like the antifungal Isavuconazole (4-fluorothiazole), leveraging halogen effects for enhanced CYP51 inhibition [6].
The 2000s saw the rise of polyhalogenated thiazoles to combat drug resistance. Researchers synthesized 2,4-dichlorothiazoles as kinase inhibitors (e.g., Dasatinib derivatives) and 4-bromo-5-iodothiazoles for tuberculosis. The specific compound 2,5-dichloro-4-iodo-1,3-thiazole emerged as a response to two challenges: (1) the need for multidrug-resistant Gram-negative agents where iodine’s steric bulk overcame efflux mechanisms, and (2) the demand for selective anticancer scaffolds where iodine enabled precise targeting of overexpressed oncoproteins [1] [3] [5].
Modern synthetic advances, particularly microwave-assisted Hantzsch cyclization and Cu-catalyzed halogen exchange, now allow efficient gram-scale production of this trihalogenated thiazole. These methods overcome historical limitations in regioselective iodination at C-4—a position traditionally difficult to functionalize due to electron deficiency [1] [6]. Today, over 37% of preclinical antimicrobial candidates and 22% of anticancer thiazoles incorporate multihalogenation patterns, with 2,5-dichloro-4-iodo-thiazole serving as a key template for next-generation hybrids [5].
Table 3: Evolution of Halogenated Thiazoles in Drug Discovery
Era | Representative Agents | Halogenation Pattern | Therapeutic Target | Limitations Addressed |
---|---|---|---|---|
1940s–1960s | Sulfathiazole | None | Dihydropteroate synthase | Gram-positive infections |
1980s–1990s | Isavuconazole | 4-Fluoro | Lanosterol 14α-demethylase (CYP51) | Systemic fungal infections |
2000s–2010s | Cefditoren, Dabrafenib | 2-Chloro, 5-Fluoro | Penicillin-binding proteins, BRAF | β-lactam resistance, melanoma |
2015–Present | 2,5-Dichloro-4-iodo hybrids | 2,5-Cl₂, 4-I | DHFR, efflux pumps, kinases | MDR Gram-negatives, solid tumors |
Conclusion2,5-Dichloro-4-iodo-1,3-thiazole exemplifies the strategic integration of halogen atoms to transform a simple heterocycle into a versatile pharmacophore. Its unique steric and electronic profile—engineered through precise chlorine and iodine placement—enables dual antimicrobial/anticancer applications that address critical gaps in modern drug discovery. As synthetic methodologies advance, this scaffold will continue underpinning hybrid agents targeting emergent resistant pathogens and oncogenic drivers.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1